molecular formula C24H21NO3 B15250479 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone CAS No. 71334-38-8

1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone

Cat. No.: B15250479
CAS No.: 71334-38-8
M. Wt: 371.4 g/mol
InChI Key: ITLXCSMSIXIRBB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different applications. Specific molecular targets and pathways depend on the context of its use, such as in dye-sensitized solar cells or organic electronic devices .

Comparison with Similar Compounds

1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:

  • 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthracenedione
  • 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthraquinone

These compounds share similar structures but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific applications and the conditions under which it is used .

Properties

CAS No.

71334-38-8

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

1-(4-butylanilino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)25-19-13-14-20(26)22-21(19)23(27)17-7-4-5-8-18(17)24(22)28/h4-5,7-14,25-26H,2-3,6H2,1H3

InChI Key

ITLXCSMSIXIRBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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